molecular formula C10H8O2 B11917903 2H-chromene-5-carbaldehyde CAS No. 344753-32-8

2H-chromene-5-carbaldehyde

Cat. No.: B11917903
CAS No.: 344753-32-8
M. Wt: 160.17 g/mol
InChI Key: SMXJXTATBGRKTK-UHFFFAOYSA-N
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Description

2H-Chromene-5-carbaldehyde is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents. The structure of this compound consists of a benzopyran ring system with an aldehyde functional group at the 5-position.

Preparation Methods

The synthesis of 2H-chromene-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with acetic anhydride in the presence of a base can yield this compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

2H-Chromene-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2H-Chromene-5-carbaldehyde has been extensively studied for its applications in various fields:

Mechanism of Action

The biological activity of 2H-chromene-5-carbaldehyde is attributed to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer properties are linked to the compound’s ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2H-Chromene-5-carbaldehyde can be compared with other chromene derivatives, such as 2H-chromene-4-carbaldehyde and 4H-chromene-3-carbaldehyde. While all these compounds share a similar core structure, their biological activities and chemical reactivities can differ significantly due to variations in the position and nature of functional groups. For example, 4H-chromene-3-carbaldehyde has been shown to exhibit stronger anticancer activity compared to this compound .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

CAS No.

344753-32-8

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2H-chromene-5-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-5,7H,6H2

InChI Key

SMXJXTATBGRKTK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=CC=C2O1)C=O

Origin of Product

United States

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